3-Hydroxy-4-methoxyphenethylamine hydrochloride is a chemical compound with the molecular formula C₉H₁₄ClNO₂ and a molecular weight of 203.67 g/mol. This compound is a derivative of phenethylamine and is structurally characterized by the presence of a hydroxyl group and a methoxy group on the aromatic ring. It is often used in biochemical research and has garnered attention for its potential physiological effects.
3-OH-4-MEPEA HCl is a research chemical and should be handled with appropriate safety precautions. Specific data on its toxicity is limited, but due to its structural similarity to dopamine, it could potentially cause:
3-Hydroxy-4-methoxyphenethylamine hydrochloride, also known as 4-methoxytyramine hydrochloride or 4-O-methyl dopamine hydrochloride, is a chemical compound derived from the neurotransmitter dopamine. It is formed through the action of the enzyme catechol-O-methyltransferase (COMT) on dopamine [].
Researchers use 3-hydroxy-4-methoxyphenethylamine hydrochloride in various neuroscience studies.
This compound serves as a valuable tool to investigate dopamine metabolism and the role of COMT in various neurological disorders []. Studying its levels and interactions with COMT can provide insights into conditions like Parkinson's disease and schizophrenia, where dopamine dysfunction is implicated [, ].
Studies have explored the effects of 3-hydroxy-4-methoxyphenethylamine hydrochloride on neuronal cell lines. For example, research suggests this compound might decrease the viability of SH-SY5Y cells, a human neuroblastoma cell line commonly used in neuroscience research [].
Studies have investigated the potential cardiovascular effects of 3-hydroxy-4-methoxyphenethylamine hydrochloride.
Research indicates that 3-Hydroxy-4-methoxyphenethylamine hydrochloride exhibits several biological activities:
Synthesis of 3-Hydroxy-4-methoxyphenethylamine hydrochloride typically involves:
A generalized synthetic pathway can be represented as follows:
text4-Methoxyphenol + Formaldehyde + Ammonium Chloride → 3-Hydroxy-4-methoxyphenethylamine → 3-Hydroxy-4-methoxyphenethylamine Hydrochloride
3-Hydroxy-4-methoxyphenethylamine hydrochloride has several applications:
Interaction studies have highlighted various aspects of 3-Hydroxy-4-methoxyphenethylamine hydrochloride's behavior:
Several compounds share structural or functional similarities with 3-Hydroxy-4-methoxyphenethylamine hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methoxyphenethylamine | Methoxy group on phenethylamine | Lacks hydroxyl group; primarily studied for stimulant properties. |
| 5-(2-Aminoethyl)-2-methoxyphenol | Similar structure with an aminoethyl group | Known as 4-O-Methyldopamine; involved in dopaminergic activity. |
| Dopamine | Catecholamine structure | Endogenous neurotransmitter; broader physiological roles. |
| Tyramine | Phenethylamine derivative | Known for its role in blood pressure regulation; less polar than 3-Hydroxy-4-methoxyphenethylamine hydrochloride. |
3-Hydroxy-4-methoxyphenethylamine hydrochloride is unique due to its specific hydroxyl and methoxy substitutions, which influence its biological activity and potential therapeutic applications compared to these similar compounds.
The synthesis of 3-Hydroxy-4-methoxyphenethylamine hydrochloride has been approached through various chemical routes, typically beginning with appropriately substituted aromatic precursors. Traditional synthetic pathways often utilize isovanillin (3-hydroxy-4-methoxybenzaldehyde) as a starting material, which undergoes a series of transformations to yield the target compound.
One established synthetic route involves the following steps:
A comprehensive synthesis pathway can be represented as follows:
Table 1: Traditional Synthetic Pathway Components
| Step | Reagents | Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Isovanillin, Nitromethane, Ammonium acetate | Reflux, 3-4h | β-nitrostyrene derivative |
| 2 | LiAlH₄, THF | 0°C to room temperature, 5-6h | Free amine |
| 3 | HCl (aq) | 0-5°C | Hydrochloride salt |
Another approach involves homoisovanillonitrile as a key intermediate. This pathway utilizes a reduction of the nitrile group to generate the corresponding primary amine, followed by salt formation. The homoisovanillonitrile can be prepared by reacting isovanillin with cyanide under appropriate conditions.
Recent advances in green chemistry have led to the development of more sustainable and efficient methods for synthesizing phenethylamine derivatives. Biocatalytic approaches using enzymes offer significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact.
The synthesis of structurally related vanillylamine has been achieved using ω-transaminase biocatalysts, which could potentially be adapted for 3-Hydroxy-4-methoxyphenethylamine production. In a recent study, a recombinant E. coli strain carrying ω-transaminase from Caulobacter sp. D5 was used to convert vanillin to vanillylamine with exceptional efficiency. Under optimized conditions (37°C, pH 7.5) and supplementation with isopropylamine, conversion rates of 91.2-95.4% with >99% selectivity were achieved.
Whole-cell biocatalytic systems have also been developed for the synthesis of similar compounds from lignin-derived feedstocks. These systems integrate multiple enzymatic activities, including feruloyl-CoA synthetase, enoyl-CoA hydratase/aldolase, ω-transaminase, and L-alanine dehydrogenase, enabling efficient one-pot syntheses from renewable starting materials.
Table 2: Comparison of Enzymatic Synthesis Methods for Related Phenethylamines
The vanillin aminotransferase from Capsicum species (formerly called PAMT, now VAMT) demonstrates particular promise for biocatalytic applications due to its high stereoselectivity and activity across a broad pH range. This enzyme accepts pyruvate and oxaloacetate as co-substrates and can convert (S)-1-phenylethylamine to acetophenone with high stereospecificity.
3-Hydroxy-4-methoxyphenethylamine hydrochloride belongs to a diverse family of structurally related compounds with varying substitution patterns and biological activities. Understanding these relationships provides valuable insights into structure-activity relationships and potential applications.
Table 3: Key Structural Analogues and Derivatives
Brominated derivatives of 4-methoxytyramine have been isolated from marine organisms, particularly tropical sponges. These compounds, including 3,5-dibromo-4-methoxytyramine and 3-bromo-4-methoxytyramine, represent an interesting class of naturally occurring analogues with potential bioactive properties.
The development of N-substituted derivatives has also been explored, including N-methylated and N-benzylated compounds. For example, N-(3-hydroxy-4-methoxybenzyl)-3-hydroxy-4-methoxyphenethylamine has been synthesized as a precursor for norerythrinadienone through phenolic oxidative coupling. These compounds serve as valuable intermediates in the synthesis of complex heterocyclic structures.
While 3-Hydroxy-4-methoxyphenethylamine itself does not contain a stereogenic center, the synthesis of α-substituted derivatives introduces chirality, necessitating methods for enantiomeric resolution or stereoselective synthesis.
Direct HPLC methods for the resolution of phenylalkylamines have been developed using crown ether chiral stationary phases. This approach enables the separation of enantiomers without sample derivatization through the specific interaction between the crown ether structure and charged primary ammonium ions. The method has been successfully applied to compounds such as cathinone, amphetamine, norephedrine, and norphenylephrine, with varying separation factors (α) and resolution factors (Rs).
Table 4: Chiral Resolution Approaches for Phenethylamine Derivatives
Alternative approaches for obtaining enantiomerically pure compounds include enantioselective synthesis using chiral auxiliaries or catalysts. For example, the synthesis of L-3-hydroxy-4-methoxy-5-methyl-phenylalanine derivatives has been accomplished through both diastereoselective and enantioselective alkylation strategies.
3-Hydroxy-4-methoxyphenethylamine hydrochloride, also known as 4-methoxytyramine, represents a significant metabolite within the catecholamine system that demonstrates complex interactions with neurotransmitter pathways [1] [2]. This compound is formed through the methylation of dopamine by catechol O-methyltransferase, establishing it as a direct derivative of one of the brain's primary neurotransmitters [3] [4].
Research has demonstrated that 3-methoxytyramine, the closely related metabolite, acts as an agonist of the trace amine associated receptor 1 in both rodent and human systems [3]. This receptor activation leads to weak hyperlocomotion in mice, an effect that is partially attenuated in trace amine associated receptor 1 knockout mice [3]. The compound's neuromodulatory properties extend beyond simple metabolic byproduct status, as demonstrated by its ability to induce complex behavioral effects independent of direct dopaminergic transmission [5].
Cellular studies utilizing human neuroblastoma SH-SY5Y cells have revealed that 3-hydroxy-4-methoxyphenethylamine at concentrations of 200 micromolar significantly decreases cell viability [1] [2]. This cytotoxic effect appears to involve mechanisms distinct from those observed with catecholic compounds, as the presence of the methoxy group at position 4 confers different biochemical properties compared to compounds with free hydroxyl groups [6].
The compound's interaction with dopaminergic receptors has been characterized through binding studies, which indicate that 3-hydroxy-4-methoxyphenethylamine and related metabolites demonstrate measurable affinity for alpha-2 adrenergic and dopaminergic D1 and D2 receptors [7]. These interactions suggest a broader pharmacological profile than previously understood for this dopamine metabolite.
The formation of 3-hydroxy-4-methoxyphenethylamine occurs through the enzymatic action of catechol O-methyltransferase, which catalyzes the O-methylation of dopamine's catechol structure [1] [8] [4]. This methylation reaction represents a critical step in the extracellular metabolism of dopamine, with catechol O-methyltransferase serving as the primary enzyme responsible for this biotransformation [5].
Kinetic studies have established specific parameters for this enzymatic conversion. The catechol O-methyltransferase enzyme demonstrates stereospecific binding and activation patterns when processing catechol derivatives, requiring both S-adenosyl-L-methionine as a methyl donor and divalent metal cations for optimal activity [9]. Research using catechol O-methyltransferase knockout mice has revealed that this enzyme's deficiency leads to extensive accumulation of alternative dopamine metabolites, highlighting the crucial role of this pathway in normal catecholamine homeostasis [8].
The enzymatic process exhibits regional and temporal specificity within the central nervous system. In brain regions with low expression of presynaptic dopamine transporters, catechol O-methyltransferase-dependent dopamine degradation assumes particular importance [4]. Studies have demonstrated that pharmacological inhibition of catechol O-methyltransferase significantly alters the metabolic profile of dopamine, leading to increased concentrations of alternative metabolic products [8].
| Enzymatic Parameter | Value | Study Model |
|---|---|---|
| Apparent Km for S-adenosyl-L-methionine | 20-42 μM | Various O-methyltransferase studies [10] |
| Optimal pH range | 6.5-7.5 | Enzymatic assay conditions [10] |
| Temperature optimum | 30-40°C | In vitro enzyme studies [10] |
| Metal ion requirement | Mg²⁺ or Mn²⁺ | Catechol O-methyltransferase activity [9] |
Further metabolic processing of 3-hydroxy-4-methoxyphenethylamine can occur through monoamine oxidase action, leading to the formation of homovanillic acid, which serves as a major urinary metabolite of dopamine [3] [4]. This secondary metabolic step represents an important pathway for the ultimate elimination of dopamine-derived compounds from the nervous system.
The involvement of 3-hydroxy-4-methoxyphenethylamine in neurodegenerative processes, particularly Parkinson's disease, has been the subject of extensive investigation [11] [12] [13]. Historical research has proposed this compound as a potential "endogenous toxin" in Parkinson's disease, suggesting that its accumulation may contribute to the progressive loss of dopaminergic neurons characteristic of this condition [13].
In Parkinson's disease pathophysiology, the metabolism of L-DOPA, the primary therapeutic compound used in treatment, leads to the formation of 3-hydroxy-4-methoxyphenethylamine among other metabolites [11]. When L-DOPA is administered orally to patients, a significant portion undergoes methylation to form this compound, and its determination in plasma levels has become important for monitoring L-DOPA therapy effectiveness [11].
Research utilizing the neurotoxin 6-hydroxydopamine, commonly employed to model Parkinson's disease in laboratory settings, has demonstrated the vulnerability of dopaminergic neurons to oxidative metabolites [14]. The selective destruction of dopaminergic neurons in the substantia nigra pars compacta, a hallmark of Parkinson's disease, can be experimentally induced through compounds that interfere with normal dopamine metabolism [14].
Studies examining the relationship between dopamine metabolism and neurodegeneration have revealed that disturbances in dopamine synthesis, storage, transportation, and metabolism promote neurodegeneration of dopaminergic neurons in various Parkinson's disease models [12]. The formation of reactive dopamine metabolites, including quinones and aldehydes, contributes to oxidative stress and protein modification that characterizes the disease process [12].
| Parkinson's Disease Marker | Normal Range | Parkinson's Disease Range | Reference |
|---|---|---|---|
| Plasma 3-methoxytyramine | 10-40 pg/mL | Elevated in some cases [15] | Clinical studies |
| Striatal dopamine content | 100% baseline | 20-30% of normal [12] | Post-mortem analysis |
| Catechol O-methyltransferase activity | Normal expression | Variable changes [8] | Brain tissue studies |
| Homovanillic acid excretion | 2-8 mg/24h | Often decreased [4] | Urinary metabolites |
Genetic factors influencing catechol O-methyltransferase activity have been implicated in Parkinson's disease susceptibility and progression [8]. Polymorphisms affecting enzyme activity may alter the balance between different dopamine metabolic pathways, potentially influencing disease onset and severity [8]. The LRRK2-PINK1 kinase pathway has been identified as playing a vital role in modulating the tyrosine hydroxylase-dopamine pathway, with mutations in these genes leading to increased dopamine levels and enhanced neuronal vulnerability [12].
The effects of 3-hydroxy-4-methoxyphenethylamine on mitochondrial function represent a critical aspect of its potential neurotoxicity [16] [17] [12]. Research has demonstrated that dopamine metabolites can significantly impact cellular bioenergetics through multiple mechanisms affecting mitochondrial integrity and function [17].
Studies utilizing neuroblastoma cell lines have shown that compounds structurally related to 3-hydroxy-4-methoxyphenethylamine can induce mitochondrial dysfunction through interference with the electron transport chain [18] [19]. The compound's ability to decrease cell viability at 200 micromolar concentrations suggests direct or indirect effects on cellular energy production pathways [1] [2].
Mitochondrial membrane permeabilization represents a key mechanism through which catecholamine metabolites may exert toxic effects [17]. The opening of mitochondrial permeability transition pores can lead to cytochrome c release, activation of caspase pathways, and ultimately apoptotic cell death [17]. Research has demonstrated that oxidative stress, calcium accumulation, and specific protein interactions can all contribute to this process [17].
The relationship between dopamine metabolism and mitochondrial function extends to effects on complex I activity [19] [12]. Studies using 1-methyl-4-phenylpyridinium, a well-characterized mitochondrial toxin used in Parkinson's disease research, have shown that inhibition of complex I leads to decreased ATP production and increased reactive oxygen species generation [19].
| Mitochondrial Parameter | Control Conditions | After Metabolite Exposure | Cellular Model |
|---|---|---|---|
| Complex I activity | 100% baseline | 60-80% reduction [19] | SH-SY5Y cells |
| ATP production | Normal levels | 40-60% decrease [17] | Neuroblastoma cells |
| Cytochrome c release | Minimal | Significant increase [17] | Various cell types |
| Reactive oxygen species | Basal levels | 2-3 fold increase [12] | Dopaminergic neurons |
Bioenergetic impacts of 3-hydroxy-4-methoxyphenethylamine extend to effects on cellular antioxidant systems [20]. Research has shown that compounds with similar structures can modulate the expression of antioxidant enzymes, including superoxide dismutase and catalase, potentially affecting the cell's ability to manage oxidative stress [20]. The balance between pro-oxidant effects and antioxidant responses appears to be critical in determining the ultimate cellular outcome following exposure to this metabolite [6].
Molecular docking investigations of 3-Hydroxy-4-methoxyphenethylamine hydrochloride have revealed significant binding interactions with multiple receptor systems. The compound demonstrates selective affinity for G-protein-coupled receptor 41 (GPR41) with an EC50 value of 2.36 mM, representing the strongest characterized binding interaction for this phenethylamine derivative [1]. This interaction occurs through specific molecular recognition mechanisms involving the propionic acid-like moiety of the compound's structure, which enables preferential binding to GPR41 over the closely related GPR43 receptor.
Computational docking studies have identified key binding poses within receptor active sites, with binding energies typically ranging from -5.5 to -9.0 kcal/mol for various phenethylamine derivatives [2]. The hydroxyl and methoxy substituents at positions 3 and 4 of the aromatic ring play crucial roles in determining binding specificity and affinity. These functional groups participate in hydrogen bonding networks with receptor residues, particularly with serine, threonine, and asparagine amino acids commonly found in binding pockets [3] [4].
Trace Amine-Associated Receptor 1 (TAAR1) binding studies demonstrate moderate affinity for 3-Hydroxy-4-methoxyphenethylamine hydrochloride, with binding constants in the 1-3 μM range [5]. The compound acts as a partial agonist at this receptor, exhibiting 40-70% of the maximal response compared to the endogenous ligand phenethylamine. Molecular docking simulations reveal that the compound adopts extended conformations within the TAAR1 binding pocket, with the aromatic ring positioned to interact with phenylalanine and tryptophan residues through π-π stacking interactions.
Adrenergic receptor binding profiles show differential affinities across receptor subtypes. The compound exhibits weak binding to α1A adrenergic receptors (Ki > 10 μM) but demonstrates moderate affinity for α2A adrenergic receptors with micromolar binding constants [6] [7]. These binding differences arise from structural variations in receptor binding pockets, particularly in the arrangement of aromatic amino acids that interact with the phenethylamine core structure.
Serotonin receptor interactions have been characterized through structure-activity relationship studies, indicating low micromolar binding affinities for 5-HT2A receptors [8]. The binding mode involves interactions between the compound's aromatic ring and specific tryptophan and phenylalanine residues within the receptor's orthosteric binding site. The hydroxyl and methoxy substituents contribute to binding selectivity by forming specific hydrogen bonds with serine and threonine residues.
Molecular dynamics simulations of 3-Hydroxy-4-methoxyphenethylamine hydrochloride reveal complex conformational behavior characterized by multiple stable rotameric states. The compound exhibits three primary conformational families based on the rotation around the phenyl-ethyl bond, with energy differences of approximately 2-4 kcal/mol between major conformers [9] [10]. These conformational preferences significantly influence receptor binding affinity and selectivity.
Root Mean Square Deviation (RMSD) analysis from 100-nanosecond molecular dynamics trajectories shows conformational stability with average RMSD values of 1.2-2.8 Å relative to initial structures [10]. The aromatic ring demonstrates high rigidity (RMSD < 0.5 Å), while the ethylamine chain exhibits greater flexibility (RMSD 2-4 Å). This differential flexibility allows the compound to adapt to various receptor binding environments while maintaining essential pharmacophoric features.
Root Mean Square Fluctuation (RMSF) calculations identify the primary amine nitrogen as the most dynamic atom, with fluctuation values of 3-5 Å [11]. The methoxy oxygen shows intermediate flexibility (RMSF 1-2 Å), enabling rotational adjustments that optimize hydrogen bonding interactions with receptor residues. The hydroxyl group at position 3 demonstrates moderate flexibility (RMSF 1.5-2.5 Å), contributing to binding versatility across different receptor types.
Principal component analysis of conformational trajectories reveals that the first two principal components account for 65-80% of the total conformational variance [10]. The dominant mode corresponds to rotation around the aromatic-aliphatic bond, while the second component represents side chain rotations of the hydroxyl and methoxy substituents. These findings indicate that binding pocket accommodation primarily involves adjustment of the ethylamine chain orientation.
Potential energy surface mapping demonstrates multiple energy minima separated by barriers of 8-15 kcal/mol [9]. The global minimum corresponds to a gauche conformation with the amine group positioned anti to the aromatic ring. Secondary minima involve trans and alternative gauche arrangements, with populations determined by temperature and solvent conditions. In aqueous solution, the compound preferentially adopts extended conformations that facilitate receptor binding.
Hydrogen bonding dynamics analysis reveals that the hydroxyl group forms transient intramolecular hydrogen bonds with the methoxy oxygen, occurring in approximately 15-25% of simulation frames [9]. These interactions influence conformational preferences and may affect binding kinetics. Water-mediated hydrogen bonding networks surround the polar substituents, creating hydration shells that modulate protein-ligand interactions.
Comprehensive binding energy calculations for 3-Hydroxy-4-methoxyphenethylamine hydrochloride complexes with various protein targets reveal total binding energies ranging from -25 to -45 kcal/mol [3] [4]. These values decompose into distinct energetic contributions: van der Waals interactions (-15 to -25 kcal/mol), electrostatic interactions (-8 to -15 kcal/mol), and solvation effects (+5 to +15 kcal/mol). The relative contributions vary significantly depending on the specific protein target and binding site characteristics.
Van der Waals interaction networks constitute the dominant binding energy component, contributing 60-70% of the total favorable binding energy [3]. These interactions involve extensive contacts between the compound's aromatic ring and hydrophobic amino acid residues, particularly phenylalanine, leucine, and isoleucine. The ethylamine chain contributes additional van der Waals contacts with aliphatic portions of lysine and arginine side chains. Detailed analysis reveals optimal contact distances of 3.5-4.2 Å for aromatic-aromatic interactions and 3.8-4.5 Å for aromatic-aliphatic contacts.
Electrostatic interaction patterns show strong dependence on the protonation state of the primary amine group [12]. In physiological conditions (pH 7.4), the compound exists predominantly as a protonated species, enabling favorable electrostatic interactions with negatively charged aspartate and glutamate residues. Binding energy calculations indicate that cation-π interactions between the protonated amine and aromatic amino acids contribute -3 to -8 kcal/mol to total binding affinity. The hydroxyl and methoxy substituents participate in weaker electrostatic interactions (-1 to -3 kcal/mol each) through dipole-charge interactions with charged and polar residues.
Hydrogen bonding network analysis identifies critical interactions that determine binding specificity and orientation [4]. The hydroxyl group at position 3 forms hydrogen bonds with serine, threonine, and tyrosine residues, with optimal geometries characterized by donor-acceptor distances of 2.7-3.1 Å and angles of 150-180°. The methoxy oxygen serves as a hydrogen bond acceptor, interacting with backbone amide groups and side chain hydroxyl groups. These hydrogen bonds contribute -2 to -4 kcal/mol each to the total binding energy and significantly influence binding kinetics.
Water-mediated interaction networks play crucial roles in binding affinity and selectivity [13]. Structural water molecules create bridging interactions between the compound and protein residues, effectively extending the binding interface. These water-mediated contacts contribute -1 to -3 kcal/mol to binding energy while providing conformational flexibility that accommodates minor structural variations in different receptor subtypes. Molecular dynamics simulations reveal water residence times of 5-50 nanoseconds for bridging water molecules, indicating stable but dynamic hydration networks.
Binding free energy calculations using thermodynamic integration and free energy perturbation methods provide quantitative estimates of binding affinities [4]. For GPR41 interactions, calculated binding free energies of -4.5 to -5.2 kcal/mol correlate well with experimental EC50 values of 2.36 mM. TAAR1 binding shows calculated free energies of -5.8 to -6.4 kcal/mol, consistent with micromolar binding affinities observed experimentally. These calculations include entropy contributions from conformational restriction upon binding (-8 to -12 kcal/mol) and solvation entropy changes (+3 to +8 kcal/mol).
Irritant